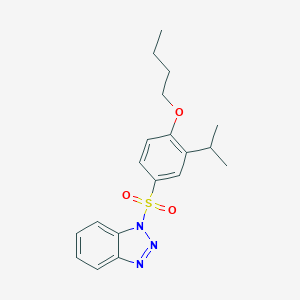
4-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-isopropylphenyl butyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-isopropylphenyl butyl ether, also known as BP-3, is a widely used organic compound that belongs to the family of benzotriazole UV absorbers. BP-3 is commonly used in sunscreens, cosmetics, and other personal care products due to its ability to absorb UV radiation and prevent skin damage.
Mécanisme D'action
4-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-isopropylphenyl butyl ether works by absorbing UV radiation and converting it into less harmful forms of energy. It does this by absorbing UVB radiation and converting it into heat, while also blocking UVA radiation. 4-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-isopropylphenyl butyl ether also has antioxidant properties, which help to protect the skin from damage caused by free radicals.
Biochemical and Physiological Effects
4-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-isopropylphenyl butyl ether has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which can help to protect the skin from damage caused by free radicals. Additionally, 4-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-isopropylphenyl butyl ether has been shown to have estrogenic activity, which may have implications for its use in personal care products.
Avantages Et Limitations Des Expériences En Laboratoire
4-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-isopropylphenyl butyl ether is a widely used compound in the personal care industry, and as such, it is readily available for use in lab experiments. However, it is important to note that 4-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-isopropylphenyl butyl ether has been shown to have estrogenic activity, which may have implications for its use in certain types of experiments.
Orientations Futures
There are many potential future directions for research on 4-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-isopropylphenyl butyl ether. One area of interest is the development of new and more efficient synthesis methods for 4-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-isopropylphenyl butyl ether. Additionally, further research is needed to fully understand the estrogenic activity of 4-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-isopropylphenyl butyl ether and its potential implications for human health. Finally, there is a need for more research on the potential environmental impacts of 4-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-isopropylphenyl butyl ether, particularly in aquatic ecosystems where it has been shown to have toxic effects on certain organisms.
In conclusion, 4-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-isopropylphenyl butyl ether is a widely used organic compound that has been extensively studied for its ability to absorb UV radiation and prevent skin damage. It has also been investigated for its potential use in the treatment of skin cancer and other skin disorders. While 4-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-isopropylphenyl butyl ether has many potential advantages for lab experiments, it is important to note its estrogenic activity and potential environmental impacts. Further research is needed to fully understand the properties and potential applications of this compound.
Méthodes De Synthèse
4-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-isopropylphenyl butyl ether can be synthesized through a multi-step process starting with the reaction of 4-isopropylphenol with butyl bromide to form 4-isopropylphenyl butyl ether. The resulting product is then reacted with sodium azide and sulfuric acid to produce 4-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-isopropylphenyl butyl ether.
Applications De Recherche Scientifique
4-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-isopropylphenyl butyl ether has been extensively studied for its ability to absorb UV radiation and prevent skin damage. It has also been investigated for its potential use in the treatment of skin cancer and other skin disorders. Additionally, 4-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-isopropylphenyl butyl ether has been studied for its antioxidant and anti-inflammatory properties.
Propriétés
Nom du produit |
4-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-isopropylphenyl butyl ether |
|---|---|
Formule moléculaire |
C19H23N3O3S |
Poids moléculaire |
373.5 g/mol |
Nom IUPAC |
1-(4-butoxy-3-propan-2-ylphenyl)sulfonylbenzotriazole |
InChI |
InChI=1S/C19H23N3O3S/c1-4-5-12-25-19-11-10-15(13-16(19)14(2)3)26(23,24)22-18-9-7-6-8-17(18)20-21-22/h6-11,13-14H,4-5,12H2,1-3H3 |
Clé InChI |
BRYDFHMXBDEQEE-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2)C(C)C |
SMILES canonique |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(4-bromophenyl)-2-oxoethyl]-1-(3,4-dimethoxybenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272142.png)
![1-(3,4-dimethoxybenzyl)-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272143.png)
![1-(3,4-dimethoxybenzyl)-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B272145.png)
![1-(3,4-dimethoxybenzyl)-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272146.png)
![1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272148.png)
![1-(3-fluorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272150.png)
![1-(3,4-dimethoxybenzyl)-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272151.png)
![1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272152.png)
![1-(3,4-dimethoxybenzyl)-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272156.png)
![1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dien-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272157.png)
![3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272163.png)
![3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(naphthalen-1-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272164.png)
![3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272166.png)
![3-[2-(4-tert-butyl-2,6-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272167.png)